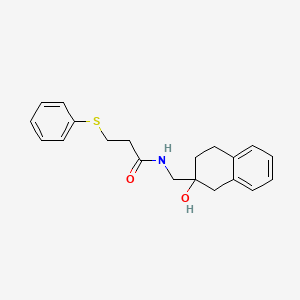

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sigma Receptor Affinity and Antiproliferative Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide and its derivatives demonstrate significant affinity and selectivity towards sigma receptors, specifically the sigma(1) receptor. These compounds are explored for their potential in sigma-subtype affinities and selectivities, utilizing modifications on the piperidine ring to enhance binding affinities. The most potent sigma(1) ligands exhibited not only high affinity but also remarkable selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. These characteristics suggest their utility in positron emission tomography (PET) experiments and highlight a promising avenue in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. This dual functionality underscores the potential of such compounds in diagnostic imaging and as therapeutic agents against cancer through a putative sigma(1) antagonist activity (Berardi et al., 2005).

5-HT7 Receptor Agonists

Further research into N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide derivatives has revealed their potential as 5-HT7 receptor agonists. These compounds were synthesized to investigate structure-affinity and -activity relationships for the 5-HT7 receptor, indicating that certain lipophilic substituents lead to high-affinity agonists. This research provides insights into how these compounds can be modified to enhance their selectivity and potency as 5-HT7 receptor agonists, suggesting their application in neurological and psychiatric disorders (Leopoldo et al., 2007).

Novel Receptor Identification

Investigations into 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs), derived from similar structural frameworks, have identified a novel receptor type mediating sigma-like neuromodulatory activity. These compounds stimulate tyrosine hydroxylase activity in rodent brain tissue, indicating a unique pharmacology distinct from known sigma or dopamine receptors. This discovery opens new paths for research into neuromodulatory mechanisms and potential pharmacotherapeutic applications for conditions where dopamine function modulation is beneficial (Wyrick et al., 1993).

Synthetic Cathinone Derivatives Characterization

Research on synthetic cathinone derivatives, including those structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide, has been essential in understanding the analytical properties and potential psychoactive effects of these new psychoactive substances (NPS). Analytical characterization through methods such as LC-QTOF-MS, GC-MS, and NMR spectroscopy provides critical data for regulatory and forensic purposes, contributing to the broader understanding of the impact of synthetic cathinones on public health (Qian et al., 2017).

特性

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-19(11-13-24-18-8-2-1-3-9-18)21-15-20(23)12-10-16-6-4-5-7-17(16)14-20/h1-9,23H,10-15H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYBTPZZFCBAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)